molecular formula C24H18O4 B2402018 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one CAS No. 618389-56-3

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2402018
CAS No.: 618389-56-3
M. Wt: 370.404
InChI Key: NNRBFLZJGHCWEE-UHFFFAOYSA-N
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Description

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound with the molecular formula C24H18O5. This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromen-4-one core

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and chromen-4-one rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or chromen-4-one rings.

Scientific Research Applications

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
  • 3-(2-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Uniqueness

2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

2-methyl-7-phenacyloxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16-23(18-10-6-3-7-11-18)24(26)20-13-12-19(14-22(20)28-16)27-15-21(25)17-8-4-2-5-9-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRBFLZJGHCWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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